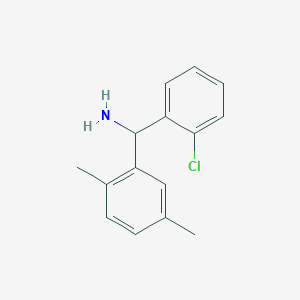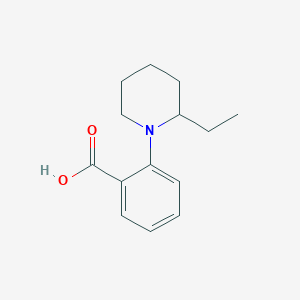amine CAS No. 1156283-68-9](/img/structure/B1461602.png)
[2-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine
Übersicht
Beschreibung
“2-(4-Chlorophenyl)ethylamine” is a chemical compound with the molecular formula C12H16ClN . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClN/c13-12-5-3-10(4-6-12)7-8-14-9-11-1-2-11/h3-6,11,14H,1-2,7-9H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 209.72 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Material Science: Dielectric Films and Conductivity
2-(4-Chlorophenyl)ethylamine: has been utilized in the preparation of thin films with significant dielectric properties . These films exhibit notable frequency and temperature-dependent dielectric relaxation and AC conductivity, making them suitable for use in sensors, organic solar cells, and organic light-emitting diodes (OLEDs). The compound’s ability to form stable thin films by thermal evaporation technique is particularly valuable in manufacturing processes that require precise control over material properties.
Medicine: Potential Therapeutic Applications
In the medical field, derivatives of 2-(4-Chlorophenyl)ethylamine are being explored for their therapeutic potential . While direct applications of the compound in medicine are not extensively documented, its structural analogs and derivatives are being studied for their biological activities, which could lead to the development of new pharmaceutical agents.
Agriculture: Chemical Synthesis of Agrochemicals
The compound’s derivatives are being researched for their use in the synthesis of agrochemicals . The chemical properties of 2-(4-Chlorophenyl)ethylamine make it a candidate for creating intermediates that could be developed into pesticides or herbicides, contributing to more efficient agricultural practices.
Environmental Science: Organic Semiconductor Applications
Research has indicated that 2-(4-Chlorophenyl)ethylamine and its related compounds can be used in the development of organic semiconductors . These materials are crucial for environmental monitoring devices, offering a sustainable alternative to traditional inorganic semiconductors.
Analytical Chemistry: Chemical Analysis and Synthesis
In analytical chemistry, 2-(4-Chlorophenyl)ethylamine serves as a building block for synthesizing various compounds used in chemical analysis . Its reactivity and stability under different conditions make it a valuable reagent for developing analytical methods and techniques.
Biochemistry: Study of Biological Systems
The compound is being studied for its interactions with biological systems . Understanding its biochemical behavior can provide insights into cellular processes and lead to the discovery of new biological pathways or targets for drug development.
Pharmacology: Drug Development and Synthesis
In pharmacology, there is interest in using 2-(4-Chlorophenyl)ethylamine as a precursor in the synthesis of various pharmacologically active molecules . Its structural features are conducive to creating compounds with potential activity against a range of diseases.
Chemical Engineering: Process Optimization
Finally, in chemical engineering, this compound is relevant for process optimization, particularly in the synthesis of complex organic molecules . Its predictable behavior and reactivity can lead to more efficient and cost-effective industrial processes.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(cyclopropylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-12-5-3-10(4-6-12)7-8-14-9-11-1-2-11/h3-6,11,14H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYOKMJGJLEVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



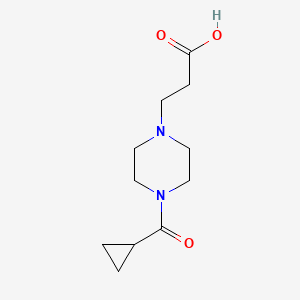

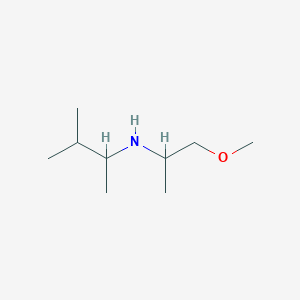
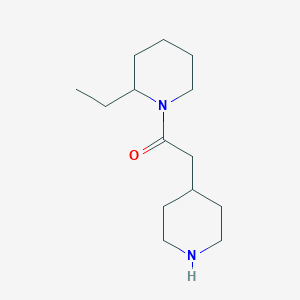
![6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B1461531.png)


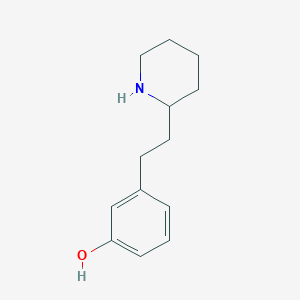
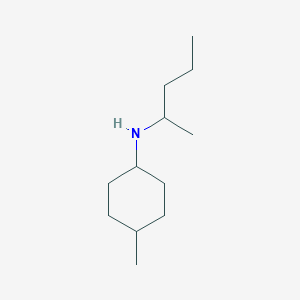
![N-[(2,4-difluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1461538.png)
amine](/img/structure/B1461539.png)
![(1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1461540.png)
